

An In-depth Technical Guide to Osimertinib: A Third-Generation EGFR Inhibitor

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Compound of Interest

Compound Name: Anticancer agent 45

Cat. No.: B12419322

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Introduction

Osimertinib, marketed under the brand name Tagrisso®, is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1] Developed by AstraZeneca, it has become a cornerstone in the treatment of non-small cell lung cancer (NSCLC) harboring specific EGFR mutations.[2] This guide provides a comprehensive overview of Osimertinib's chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical data, along with detailed experimental protocols.

Chemical Structure and Properties

Osimertinib is a mono-anilino-pyrimidine compound.[1] Its chemical name is N-(2-{2-dimethylaminoethyl-methylamino}-4-methoxy-5-[[4-(1-methylindol-3-yl)pyrimidin-2-yl]amino}phenyl)prop-2-enamide.[3] The molecule is designed for high potency and selectivity against both EGFR-sensitizing and resistance mutations, particularly the T790M mutation, while sparing wild-type (WT) EGFR.[1]

Physicochemical Properties

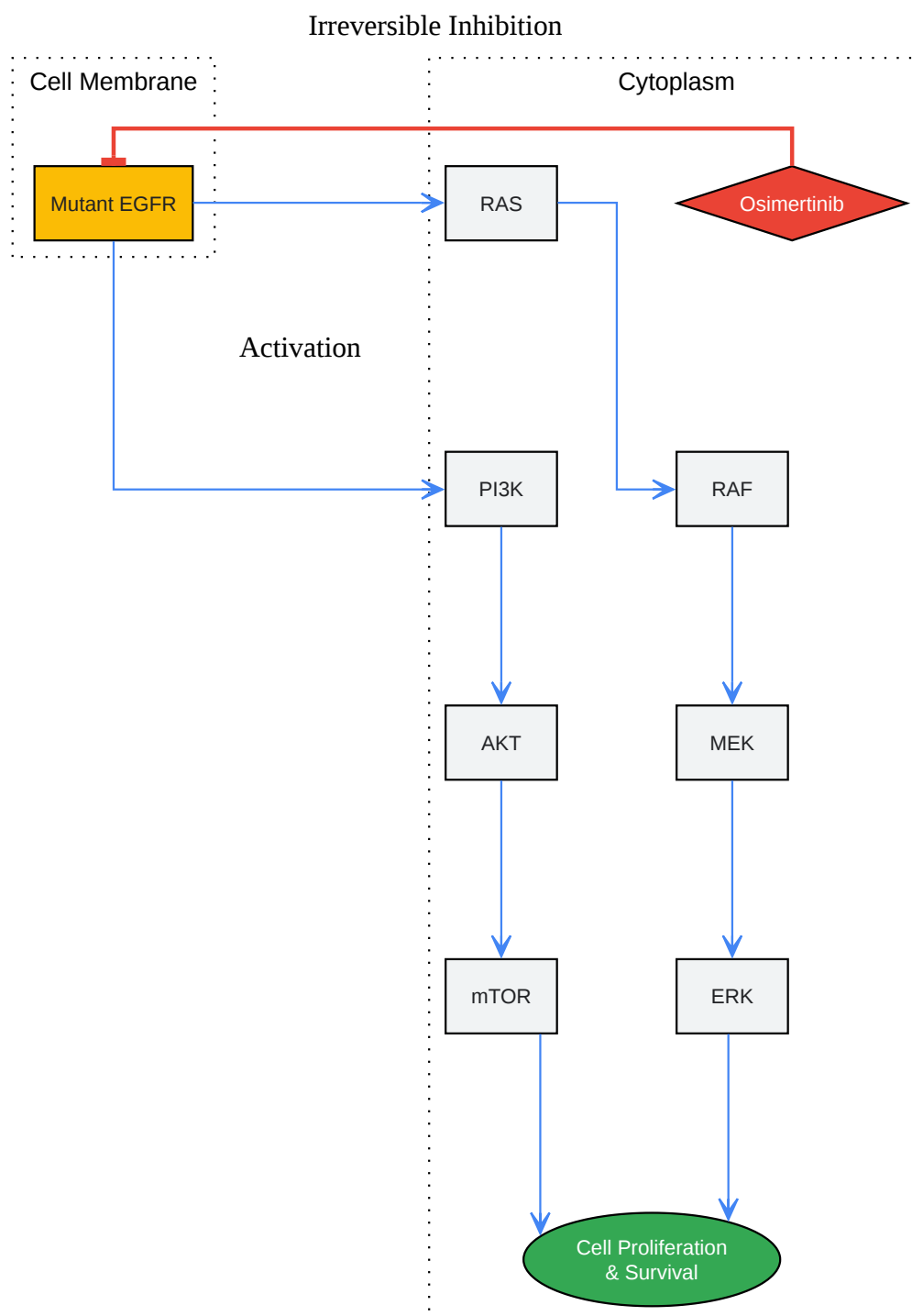
A summary of the key physicochemical properties of Osimertinib is presented in Table 1.

Property	Value	Source
Molecular Formula	C28H33N7O2	
Molecular Weight	499.619 g/mol	
CAS Number	1421373-65-0	
Appearance	Single crystalline form solid	
Water Solubility	0.0224 mg/mL (predicted), 3.1 mg/mL at 37°C (mesylate salt)	
logP	4.47 (predicted)	
pKa	9.5 (aliphatic amine), 4.4 (aniline)	
Melting Point	Not Available	
Protein Binding	95%	

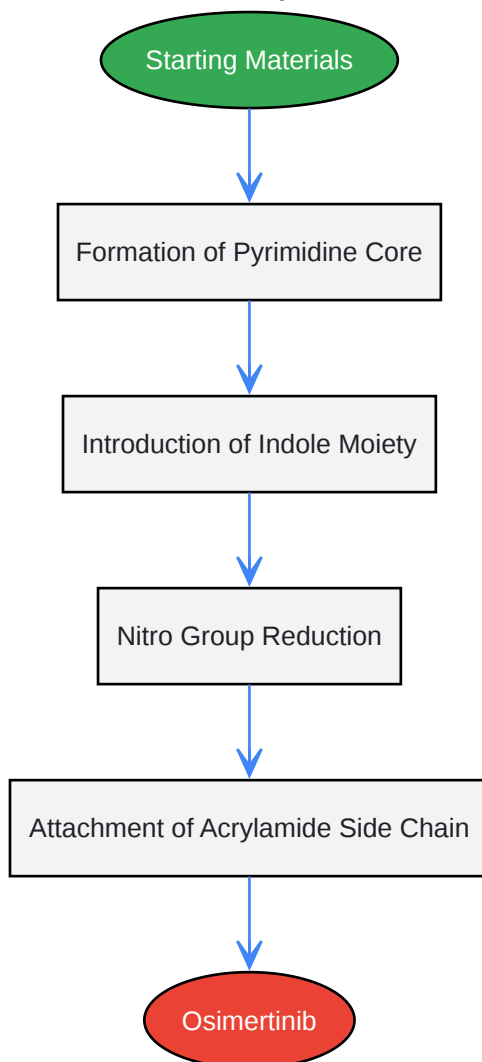
Mechanism of Action

Osimertinib is an EGFR tyrosine kinase inhibitor that irreversibly binds to mutant forms of the EGFR, including those with the T790M resistance mutation, L858R, and exon 19 deletions. This covalent binding occurs at the cysteine-797 residue within the ATP-binding site of the EGFR kinase domain, effectively blocking its enzymatic activity. By inhibiting EGFR, Osimertinib suppresses downstream signaling pathways critical for cancer cell proliferation and survival, such as the PI3K/AKT/mTOR and RAS/RAF/MEK/ERK pathways. A key feature of Osimertinib is its high selectivity for mutant EGFR over wild-type EGFR, which is approximately 200 times greater for the L858R/T790M mutation in vitro. This selectivity minimizes off-target effects and improves the therapeutic window.

EGFR Signaling Pathway Inhibition by Osimertinib



General Workflow for the Synthesis of Osimertinib



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References

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